molecular formula C14H14O2 B3278958 4-(6-Hydroxy-2-naphthalenyl)-2-butanone CAS No. 68427-22-5

4-(6-Hydroxy-2-naphthalenyl)-2-butanone

Cat. No. B3278958
CAS RN: 68427-22-5
M. Wt: 214.26 g/mol
InChI Key: MLTSMDXZECLWCK-UHFFFAOYSA-N
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Description

“4-(6-Hydroxy-2-naphthalenyl)-2-butanone” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a butanone group attached .


Synthesis Analysis

The synthesis of this compound can be achieved from commercially available precursors. For instance, a family of photoactivatable HNO donors has been developed using the (3-hydroxy-2-naphthalenyl)methyl (3,2-HNM) phototrigger . The synthesis was achieved from commercially available methyl 3-hydroxy-2-naphthoate .


Molecular Structure Analysis

The molecular structure of “4-(6-Hydroxy-2-naphthalenyl)-2-butanone” is complex due to the presence of the naphthalene ring and the butanone group. The naphthalene ring is a polycyclic aromatic hydrocarbon, which means it consists of multiple interconnected aromatic rings .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can rapidly release HNO via a mechanism involving solvent-assisted excited-state proton transfer (ESPT) upon light excitation . Two competing pathways were also observed - a pathway involving O-N bond cleavage leading to the release of a sulfonamide, and a pathway resulting in the release of the parent N-hydroxysulfonamide .

properties

IUPAC Name

4-(6-hydroxynaphthalen-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-9,16H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTSMDXZECLWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90797376
Record name 4-(6-Hydroxynaphthalen-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydroxy-2-naphthalenyl)-2-butanone

CAS RN

68427-22-5
Record name 4-(6-Hydroxy-2-naphthalenyl)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068427225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-Hydroxynaphthalen-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-HYDROXY-2-NAPHTHALENYL)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9161F1HY4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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